molecular formula C12H10ClNO3 B1421307 Methyl 4-chloro-7-methoxyquinoline-2-carboxylate CAS No. 1133115-50-0

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Cat. No.: B1421307
CAS No.: 1133115-50-0
M. Wt: 251.66 g/mol
InChI Key: OTOZREHULJJZJV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate typically involves the reaction of 4-chloro-7-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloroquinoline-2-carboxylate
  • Methyl 7-methoxyquinoline-2-carboxylate
  • 4-Chloro-7-methoxyquinoline

Uniqueness

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOZREHULJJZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674822
Record name Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-50-0
Record name Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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